L-Sorbitol-13C-1

説明

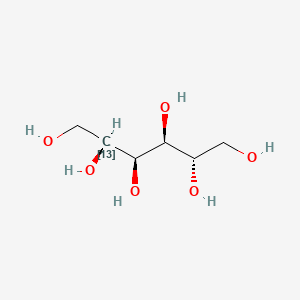

L-Sorbitol-¹³C-1 is a stable isotope-labeled derivative of sorbitol, a sugar alcohol widely used in pharmaceutical, food, and research industries. Its molecular formula is C₆H₁₄O₆, with a molecular weight of 183.18 g/mol due to the incorporation of a single ¹³C isotope at the first carbon position . This isotopic labeling enables precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and isotopic tracing experiments. Key properties include six hydrogen bond donors and acceptors, a topological polar surface area of 121 Ų, and four stereocenters defining its L-isomer configuration .

特性

分子式 |

C6H14O6 |

|---|---|

分子量 |

183.16 g/mol |

IUPAC名 |

(2R,3S,4S,5S)-(213C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1/i3+1/t3-,4+,5+,6+/m1 |

InChIキー |

FBPFZTCFMRRESA-DAUVPXOXSA-N |

異性体SMILES |

C([C@@H]([C@@H]([C@H]([13C@@H](CO)O)O)O)O)O |

正規SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

L-Sorbitol-13C-1 is synthesized by incorporating the 13C isotope into the L-Sorbitol molecule. The process typically involves the catalytic hydrogenation of glucose in the presence of a 13C-labeled hydrogen source . The reaction is carried out under mild conditions using a catalyst such as Raney nickel, which facilitates the transfer of hydrogen atoms to the glucose molecule, converting it into sorbitol .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors and advanced catalytic systems to ensure high yield and purity of the labeled compound. The reaction conditions are optimized to maintain the integrity of the 13C label while achieving efficient conversion rates .

化学反応の分析

Types of Reactions

L-Sorbitol-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific studies.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of sorbitol, such as sorbitol aldehydes, ketones, and substituted sorbitol compounds .

科学的研究の応用

L-Sorbitol-13C-1 has a wide range of applications in scientific research:

作用機序

The mechanism of action of L-Sorbitol-13C-1 involves its incorporation into metabolic pathways where it serves as a substrate for various enzymes. The labeled carbon atom allows researchers to track the molecule’s journey through different biochemical processes using techniques like NMR spectroscopy . The primary molecular targets include enzymes involved in carbohydrate metabolism, such as sorbitol dehydrogenase .

類似化合物との比較

Structural and Stereochemical Differences

While L-Sorbitol-¹³C-1 and D-Sorbitol-1-¹³C share identical molecular formulas (C₆H₁₄O₆) and isotopic content (one ¹³C atom at position 1), their stereochemical configurations differ. The L-isomer has a distinct spatial arrangement of hydroxyl groups compared to the D-isomer, which impacts biological activity.

Comparison with Unlabeled L-Sorbitol

Isotopic and Physicochemical Properties

Unlabeled L-sorbitol (molecular weight 182.17 g/mol) lacks the ¹³C isotope, making it unsuitable for isotopic tracing. However, both labeled and unlabeled forms share identical physical properties (e.g., solubility, melting point) and hydrogen-bonding capabilities, ensuring consistent behavior in non-isotope-sensitive applications .

Functional Divergence

- Unlabeled L-Sorbitol : Used as a bulk sweetener, humectant, or excipient.

- L-Sorbitol-¹³C-1: Reserved for advanced research, such as quantifying carbon-1-specific metabolic turnover via ¹³C-NMR .

Data Tables

Table 1: Comparative Properties of L-Sorbitol-¹³C-1 and Related Compounds

| Property | L-Sorbitol-¹³C-1 | D-Sorbitol-1-¹³C | Unlabeled L-Sorbitol |

|---|---|---|---|

| Molecular Formula | C₆H₁₄O₆ | C₆H₁₄O₆ | C₆H₁₄O₆ |

| Molecular Weight (g/mol) | 183.18 | 183.18 | 182.17 |

| Isotopic Content | ¹³C at C1 | ¹³C at C1 | None |

| CAS Number | 132144-93-5 | Not Provided | 50-70-4 |

| Hydrogen Bond Donors | 6 | 6 | 6 |

| Topological Polar SA (Ų) | 121 | 121 | 121 |

| Stereochemistry | L-isomer | D-isomer | L-isomer |

Data sourced from structural databases and synthesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。